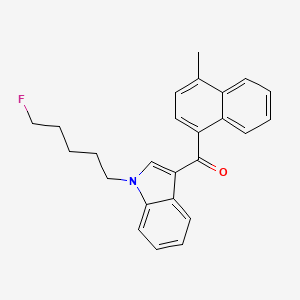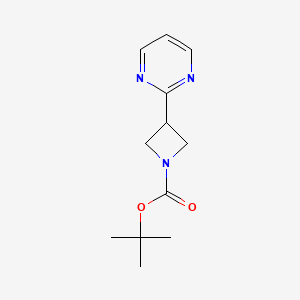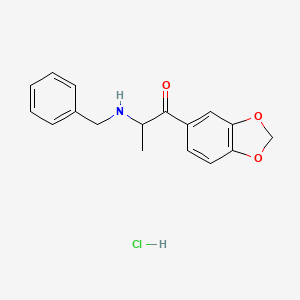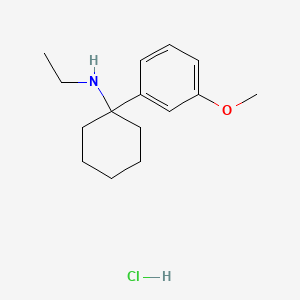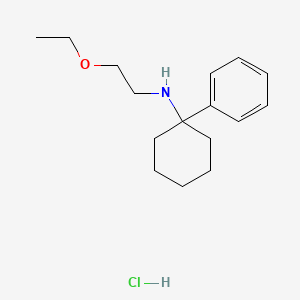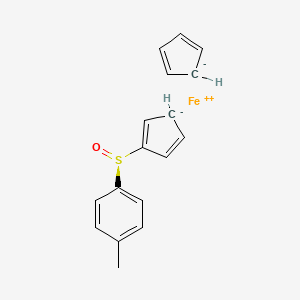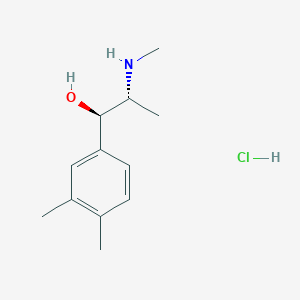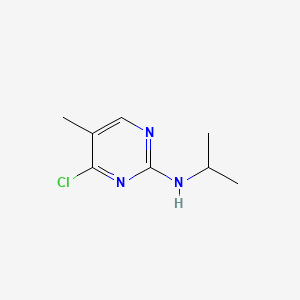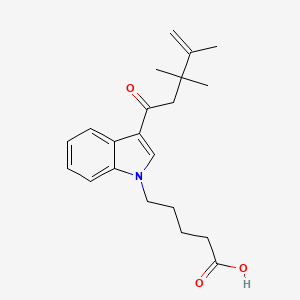
alpha-Linolenic Acid-d5
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Alpha-Linolenic Acid-d5 (ALA-d5) is an isotopically labeled standard used for the quantification of alpha-Linolenic acid . ALA is an essential fatty acid found in leafy green vegetables and is known to help prevent cardiovascular disease .
Synthesis Analysis
A physiological compartmental model of alpha-linolenic acid metabolism was derived from the plasma concentration-time curves for d5-18:3n-3, d5-20:5n-3, d5-22:5n-3, and d5-22:6n-3 in eight healthy subjects . The conversion of ALA to EPA and DHA is limited, indicating that the biosynthesis of long-chain n-3 PUFA from alpha-linolenic acid is limited in healthy individuals .Molecular Structure Analysis
The molecular formula of ALA-d5 is C18H25D5O2 . The InChI code is InChI=1S/C18H30O2/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18(19)20/h3-4,6-7,9-10H,2,5,8,11-17H2,1H3, (H,19,20)/b4-3-,7-6-,10-9-/i1D3,2D2 .Chemical Reactions Analysis
ALA-d5 is metabolized to eicosapentaenoic acid (EPA) and docosahexaenoic acid (DHA) by desaturases and elongases in humans . The conversion of ALA to EPA and DHA is limited, indicating that the biosynthesis of long-chain n-3 PUFA from alpha-linolenic acid is limited in healthy individuals .Physical And Chemical Properties Analysis
The molecular weight of ALA-d5 is 283.5 g/mol . The exact mass is 283.255963925 g/mol . The topological polar surface area is 37.3 Ų . The heavy atom count is 20 .Aplicaciones Científicas De Investigación
Anti-Inflammatory and Antiallergic Effects
Alpha-Linolenic Acid-d5 (ALA-d5) has been found to have positive anti-inflammatory and antiallergic effects . It has been shown to attenuate inflammation by regulating Th1/Th2 imbalance in ovalbumin-induced mice of allergic rhinitis . This indicates that ALA-d5 may have a potential role in the treatment of allergic rhinitis .
Cardiovascular Disease Prevention
ALA-d5 is an essential fatty acid found in leafy green vegetables . As part of a low saturated fat diet, it helps prevent cardiovascular disease . A high intake of ALA-d5 compared with a low intake was significantly associated with a lower risk of deaths from cardiovascular disease .
Cancer Mortality Risk
High intake of ALA-d5 compared with low intake was associated with a slightly higher risk of cancer mortality . However, more research is needed to fully understand this association and its implications.
All-Cause Mortality Risk
High intake of ALA-d5 compared with low intake was significantly associated with a lower risk of deaths from all causes . This suggests that ALA-d5 could potentially contribute to overall longevity.
Coronary Heart Disease Risk
High intake of ALA-d5 compared with low intake was significantly associated with a lower risk of deaths from coronary heart disease . This indicates that ALA-d5 could potentially play a role in the prevention of coronary heart disease.
Use as an Internal Standard in Research
ALA-d5 is intended for use as an internal standard for the quantification of ALA by GC- or LC-MS . This makes it a valuable tool in research settings.
Biodiesel Production
Alpha-Linolenic acid ethyl ester, a derivative of ALA-d5, has been found in biodiesel produced from castor oil using ethanol . This suggests potential applications of ALA-d5 in the field of renewable energy.
Mecanismo De Acción
- By repressing SREBP-1c, ALA-d5 reduces the expression of stearoyl-CoA desaturase 1 (SCD1) , an enzyme involved in fatty acid synthesis .
Mode of Action
Biochemical Pathways
Pharmacokinetics
Result of Action
Safety and Hazards
Propiedades
IUPAC Name |
(9Z,12Z,15Z)-17,17,18,18,18-pentadeuteriooctadeca-9,12,15-trienoic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H30O2/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18(19)20/h3-4,6-7,9-10H,2,5,8,11-17H2,1H3,(H,19,20)/b4-3-,7-6-,10-9-/i1D3,2D2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DTOSIQBPPRVQHS-HIHMOWEVSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC=CCC=CCC=CCCCCCCCC(=O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C([2H])([2H])C([2H])([2H])/C=C\C/C=C\C/C=C\CCCCCCCC(=O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H30O2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
283.5 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

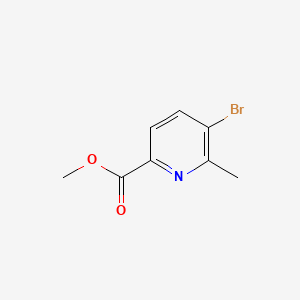
![4(3H)-Quinazolinone, 2-butyl-6,7,8-trimethoxy-3-[[2-(1H-tetrazol-5-yl)[1,1-biphenyl]-4-yl]methyl]-](/img/no-structure.png)
